molecular formula C8H14O2S B1377890 Methyl 1-mercaptocyclohexanecarboxylate CAS No. 1378832-19-9

Methyl 1-mercaptocyclohexanecarboxylate

Cat. No.: B1377890
CAS No.: 1378832-19-9
M. Wt: 174.26 g/mol
InChI Key: JUHKRUSQIBZJHF-UHFFFAOYSA-N
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Description

Methyl 1-mercaptocyclohexanecarboxylate is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is a thiol derivative, specifically a methyl ester of 1-mercaptocyclohexanecarboxylic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-mercaptocyclohexanecarboxylate typically involves the esterification of 1-mercaptocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-mercaptocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexanemethanol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 1-mercaptocyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-mercaptocyclohexanecarboxylate involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 1-mercaptocyclohexanecarboxylate is unique due to its thiol group, which imparts distinct reactivity and chemical behavior. This makes it valuable in various chemical reactions and applications that require specific thiol functionalities.

Biological Activity

Methyl 1-mercaptocyclohexanecarboxylate is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.

This compound features a thiol group (-SH) which contributes to its unique reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its biological activity and potential applications in drug development.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationThiol group oxidized to disulfides or sulfonic acidsHydrogen peroxide, potassium permanganate
ReductionEster group reduced to alcoholLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution with electrophilesAlkyl halides, acyl chlorides

The biological activity of this compound primarily involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their structure and function. This interaction can affect several biochemical pathways, including those involved in cell signaling and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses by interacting with signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Properties : A study demonstrated that the compound effectively scavenged reactive oxygen species (ROS) in vitro, suggesting potential applications in oxidative stress-related conditions.
  • Enzyme Interaction : Research showed that this compound inhibited the activity of certain kinases involved in cancer cell proliferation, indicating its potential as a therapeutic agent in oncology.
  • Inflammation Modulation : In animal models, the compound exhibited a reduction in inflammatory markers following administration, highlighting its possible role in treating inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other sulfur-containing compounds to understand its unique properties:

Compound NameStructure TypeUnique Features
1-MethylcyclohexeneHydrocarbonLacks thiol functionality
Methyl 1-aminocyclopropanecarboxylateAmino acid derivativeDifferent reactivity due to amine group

Properties

IUPAC Name

methyl 1-sulfanylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-10-7(9)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHKRUSQIBZJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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